molecular formula C21H23NO5 B12305870 N-Fmoc-O-propyl-D-serine

N-Fmoc-O-propyl-D-serine

Cat. No.: B12305870
M. Wt: 369.4 g/mol
InChI Key: ZMBUQXDXHBJSFD-UHFFFAOYSA-N
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Description

N-Fmoc-O-propyl-D-serine is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the amino group is substituted with a propyl group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-O-propyl-D-serine typically involves the protection of the hydroxyl group of serine with the Fmoc group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The propyl group can be introduced through various alkylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-O-propyl-D-serine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected serine derivatives, substituted serine compounds, and oxidized or reduced serine derivatives.

Scientific Research Applications

N-Fmoc-O-propyl-D-serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-O-propyl-D-serine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The propyl group provides additional stability and functionality to the compound. The deprotection of the Fmoc group is achieved through a base-catalyzed elimination mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific propyl substitution, which provides distinct chemical properties and reactivity compared to other similar compounds. The propyl group offers a balance between steric hindrance and reactivity, making it suitable for various synthetic applications.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid

InChI

InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)

InChI Key

ZMBUQXDXHBJSFD-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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